![molecular formula C4H9NO2 B1294617 2-Methyl-2-nitropropane CAS No. 594-70-7](/img/structure/B1294617.png)
2-Methyl-2-nitropropane
Overview
Description
2-Methyl-2-nitropropane (TBN) is a chemical compound with a variety of applications and properties. It has been studied in different contexts, including its vibrational spectrum, molecular structure, and reactivity in various chemical reactions . The compound is also of interest due to its potential hepatotoxic and genotoxic properties, as well as its behavior in biological systems .
Synthesis Analysis
The synthesis of this compound derivatives, such as 2-Methyl-2-nitro-1-azidopropane, involves condensation, substitution, and azidation reactions. The molecular structure of the synthesized compounds has been confirmed using mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy . These methods provide detailed information about the molecular framework and the functional groups present in the compound.
Molecular Structure Analysis
The molecular structure and internal rotation of this compound have been extensively studied using electron diffraction, quantum chemical calculations, and spectroscopic data. The equilibrium structure of the molecule is found to be of Cs symmetry with specific bond lengths and angles. The internal rotation of the NO2 group has been a subject of particular interest, with studies suggesting an eclipsed configuration of the molecule .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidative denitrification, which can be catalyzed by enzymes such as 2-nitropropane dioxygenase or by cytochrome P-450 in liver microsomes. These reactions result in the formation of products like acetone and nitrite . The compound's reactivity under photochemical conditions has also been explored, with primary processes leading to the formation of different fragments and subsequent reactions .
Physical and Chemical Properties Analysis
The vibrational spectrum of this compound has been recorded in different phases (gaseous, liquid, and solid), and a complete vibrational assignment has been made. The data suggest that the molecule may have free internal rotation of the NO2 group in fluid phases. The barrier to internal rotation of the methyl groups has also been calculated . Additionally, molecular dynamics simulations have been conducted to study the plastic phase of TBN, revealing liquid-like behavior and characterizing the rotational dynamics of the molecule .
Scientific Research Applications
Catalyst Support Study
2-Methyl-2-nitropropane's hydrogenation is employed in research to study the role of catalyst support in chemical reactions. This compound's surface interactions with different catalyst supports, whether bare or metal-supported, are analyzed to understand how these supports affect reaction outcomes. Such studies aid in the understanding of catalytic behaviors and their modification through various treatments (Dubois, Jannes, & Verhasselt, 1997).
Methyl Radical Generation
This compound, combined with PhI(OAc)2, has been utilized in room-temperature, metal-free methods for generating methyl radicals. This approach is significant for synthesizing methylated phenanthridines and isoquinolines, extending to the generation of other alkyl radicals. Such research has implications in organic chemistry, particularly in the synthesis of complex organic molecules (Lu et al., 2018).
Ion Chemistry Study
Research involving this compound in selected ion flow tube (SIFT) studies helps extend the kinetics database for analyzing compounds in air using SIFT–MS (Selected Ion Flow Tube Mass Spectrometry). This study explores the reactions of nitroalkanes like this compound with different ions, contributing to understanding their environmental and health impacts (Dryahina, Polášek, & Španěl, 2004).
Molecular Dynamics Simulation
The plastic phase of this compound has been studied using molecular dynamics simulation. Attention was given to the rotational dynamics of the molecule, revealing three main regimes characterized by different decay times. Such studies are important in understanding the behavior of materials at the molecular level, with potential applications in material science and engineering (Labate, Cardini, Righini, & Califano, 1993).
Hydrolysis on Platinum-Based Catalysts
The hydrolysis reaction products of this compound on platinum–alumina catalysts have been compared in conditions relevant to NO lean reduction by propene. The study is significant in understanding the catalytic reactions of nitroalkanes and their environmental implications, especially in the context of industrial chemical processes (Joubert, 1999).
Mechanism of Action
Target of Action
It’s known that nitro compounds generally interact with various biological molecules in the body, affecting cellular functions .
Mode of Action
The mode of action of 2-Methyl-2-nitropropane involves a couple of chemical reactions. When exposed to light at specific wavelengths (193 and 248 nm), this compound undergoes photodissociation, leading to the formation of an OH fragment and electronically excited NO2 . Additionally, in the presence of a platinum-alumina catalyst, this compound undergoes a hydrolysis reaction, yielding N2O .
Biochemical Pathways
For instance, they can affect the tricarboxylic acid cycle and the glyoxylate cycle .
Pharmacokinetics
It’s known that nitro compounds are generally absorbed through inhalation, ingestion, and dermal contact, and they can be distributed throughout the body .
Result of Action
The result of this compound’s action can lead to the formation of reactive species like OH and NO2, which can cause oxidative stress and damage to cellular components . The compound is also associated with respiratory irritation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, light exposure can trigger photodissociation of the compound . Additionally, the presence of certain catalysts can facilitate its hydrolysis . The compound is also flammable and should be handled in a well-ventilated area to prevent respiratory irritation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-2-nitropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(2,3)5(6)7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMREYQYBFBEGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060488 | |
Record name | Propane, 2-methyl-2-nitro- | |
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Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 26.23 deg C; [ChemIDplus] Colorless liquid; [Acros Organics MSDS] Colorless low melting solid; mp = 27-31 deg C; [Alfa Aesar MSDS] | |
Record name | 2-Methyl-2-nitropropane | |
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CAS RN |
594-70-7 | |
Record name | 2-Methyl-2-nitropropane | |
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Record name | 2-Methyl-2-nitropropane | |
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Record name | 2-METHYL-2-NITROPROPANE | |
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Record name | Propane, 2-methyl-2-nitro- | |
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Record name | Propane, 2-methyl-2-nitro- | |
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Record name | Nitro-tert-butane | |
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Record name | 2-METHYL-2-NITROPROPANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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